VIP(6-28)(human, rat, porcine, bovine) - 69698-54-0

VIP(6-28)(human, rat, porcine, bovine)

Catalog Number: EVT-242811
CAS Number: 69698-54-0
Molecular Formula: C₁₂₆H₂₀₇N₃₇O₃₄S
Molecular Weight: 2816.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vasoactive Intestinal Peptide (6-28) (VIP(6-28)) is a peptide fragment derived from the naturally occurring neuropeptide Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid peptide belonging to the secretin/glucagon family and is widely distributed in the central and peripheral nervous systems. VIP exerts its biological effects by binding to specific G protein-coupled receptors, primarily VPAC1 and VPAC2. [ [] ]

VIP(6-28) acts as a VIP receptor antagonist, particularly for the VPAC1 receptor subtype. [ [], [], [] ] It is often employed in research to investigate the physiological roles of VIP and its receptors by blocking VIP-mediated signaling pathways. [ [], [], [] ]

Synthesis Analysis

The synthesis of VIP(6-28) is typically achieved using solid-phase peptide synthesis (SPPS). [ [], [] ] This method involves the step-wise addition of protected amino acids onto a solid support, followed by cleavage and purification of the final peptide product. The specific details of the synthesis protocol, including the choice of protecting groups, coupling reagents, and cleavage conditions, can vary depending on the desired purity and yield.

Molecular Structure Analysis

His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu

While the full VIP molecule is known to adopt an alpha-helical conformation upon receptor binding, the secondary structure of VIP(6-28) in solution and its interaction with VIP receptors have been studied using techniques like nuclear magnetic resonance (NMR) and molecular modeling. [ [] ] These studies revealed that specific amino acid residues within the VIP(6-28) sequence are crucial for receptor interaction and antagonist activity. [ [], [] ]

Mechanism of Action

VIP(6-28) acts as a competitive antagonist at VIP receptors, primarily the VPAC1 subtype. [ [], [], [] ] It binds to the receptor but does not activate downstream signaling pathways, thereby blocking the effects of VIP. This antagonism is specific for VIP receptors, as VIP(6-28) does not affect the activity of other G protein-coupled receptors. [ [], [] ] The antagonistic properties of VIP(6-28) are attributed to its ability to bind with high affinity to the receptor while lacking the structural features necessary for receptor activation. [ [], [], [] ]

Applications
  • Investigating the role of VIP in the regulation of smooth muscle tone and blood flow: VIP(6-28) has been used to demonstrate the involvement of VIP in the relaxation of various smooth muscles, including those in the gastrointestinal tract, respiratory system, and cardiovascular system. [ [], [] ]

  • Studying the role of VIP in immune regulation: VIP is known to modulate immune responses, and VIP(6-28) has been used to investigate its role in lymphocyte proliferation, cytokine production, and inflammatory processes. [ [], [] ]

  • Exploring the therapeutic potential of VIP receptor antagonists: VIP(6-28) has been studied as a potential therapeutic agent for conditions such as inflammatory bowel disease and cancer, where VIP is thought to play a role. [ [], [] ]

  • Elucidating the structure-activity relationships of VIP and its receptors: Research using VIP(6-28) and other VIP analogs has provided valuable insights into the structural features of VIP that are essential for receptor binding and activation. [ [], [], [] ]

Vasoactive Intestinal Peptide (VIP)

  • Compound Description: Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide originally isolated from porcine intestine . It exhibits a wide range of biological activities, including vasodilation, smooth muscle relaxation, and modulation of various secretory processes . VIP interacts with specific G protein-coupled receptors, primarily VPAC1 and VPAC2 .
  • Relevance: VIP(6-28) is a fragment of the full VIP molecule, encompassing amino acids 6 through 28. Therefore, VIP(6-28) shares significant structural similarity with VIP, which is crucial for its biological activity . Many studies investigating VIP utilize VIP(6-28) as a tool to understand the structure-activity relationship of the full peptide .

VIP(6-23)

  • Compound Description: VIP(6-23) is a truncated analog of VIP, encompassing amino acids 6 to 23 . Studies have explored its use as a template for developing VPAC1 receptor agonists and antagonists .
  • Relevance: VIP(6-23) represents a shorter fragment of VIP compared to VIP(6-28). Studying VIP(6-23) alongside VIP(6-28) provides insights into the importance of the C-terminal amino acids (24-28) for the biological activity and receptor binding affinity of VIP(6-28) .

[Dip(18)]VIP(6-23)

  • Compound Description: This analog is a modified VIP(6-23) with a diphenylalanine (Dip) substitution at position 18 . This modification significantly increases its displacement efficiency of 125I-VIP, indicating enhanced binding affinity to the VPAC1 receptor .
  • Relevance: [Dip(18)]VIP(6-23), derived from VIP(6-23), highlights the possibility of modifying the VIP(6-28) sequence to alter its receptor binding and functional properties. This approach has led to the development of both agonists and antagonists with varying selectivity profiles for VPAC1 and VPAC2 receptors .

[Tyr(9),Dip(18)]VIP(6-23)

  • Compound Description: This analog further modifies [Dip(18)]VIP(6-23) by introducing a tyrosine (Tyr) substitution at position 9 . This modification results in a selective VPAC1 receptor antagonist with high affinity for the rat VPAC1 receptor (Ki = 90 nM) and significantly lower affinity for VPAC2 and PAC1 receptors .

[Tyr(9),Dip(18)]VIP(6-28)

  • Compound Description: This analog represents the C-terminally extended form of [Tyr(9),Dip(18)]VIP(6-23), incorporating the full sequence of VIP(6-28) . This extension improves its antagonistic properties against VPAC1 compared to the shorter analog .

[Tyr(9),Dip(18)]VIP(1-28)

  • Compound Description: This analog is the fully extended form of [Tyr(9),Dip(18)]VIP(6-28), encompassing the entire 28 amino acid sequence of VIP . Unlike the truncated analogs, it acts as a potent VPAC1 receptor agonist with significantly improved binding affinity and cAMP stimulating ability compared to native VIP .

VIP10-28

  • Compound Description: VIP10-28 represents a naturally occurring truncated variant of VIP, identified in rodent mast cells. It lacks the N-terminal nine amino acids of VIP . This fragment is released concurrently with histamine upon IgE-dependent stimulation, suggesting a potential role in immune responses .
  • Compound Description: These peptides belong to the same family as VIP, sharing structural similarities and a degree of overlapping biological activity . They exhibit varying degrees of affinity for VIP receptors, with some acting as weak agonists or antagonists .

Properties

CAS Number

69698-54-0

Product Name

VIP(6-28)(human, rat, porcine, bovine)

IUPAC Name

4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C₁₂₆H₂₀₇N₃₇O₃₄S

Molecular Weight

2816.3 g/mol

InChI

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)

InChI Key

BVEZAVADHLXCKB-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N

Synonyms

vasoactive intestinal peptide (6-28)
VIP (6-28)

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.